N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its hydrazide functional group.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound may also interact with cellular receptors or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and dimethylphenoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14-5-10-18(15(2)11-14)24-13-19(23)21-20-12-16-6-8-17(9-7-16)22(3)4/h5-12H,13H2,1-4H3,(H,21,23)/b20-12+ |
InChI Key |
RMQDJOOSFGLEBM-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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